molecular formula C15H17NO B1519042 3-[(2-Phenylethoxy)methyl]aniline CAS No. 1039862-68-4

3-[(2-Phenylethoxy)methyl]aniline

Cat. No.: B1519042
CAS No.: 1039862-68-4
M. Wt: 227.3 g/mol
InChI Key: ZEYCXHQIDKKZBW-UHFFFAOYSA-N
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Description

3-[(2-Phenylethoxy)methyl]aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . This aniline derivative features a phenethyloxy moiety attached via a methylene linker to the meta-position of the aniline ring, a structure that classifies it as a potential versatile building block in medicinal chemistry and organic synthesis . The primary amine group on the aromatic ring makes it a suitable precursor for the synthesis of more complex molecules via reactions such as amide coupling, reductive amination, or urea formation. Researchers value this compound as a key intermediate in the development of novel chemical entities. The presence of the ether linkage and the flexible phenethyl chain can influence the compound's lipophilicity and overall pharmacokinetic properties, making it of particular interest in the design of bioactive molecules . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper storage conditions and careful handling are recommended to preserve the integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYCXHQIDKKZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Innovations

Retrosynthetic Approaches to the 3-[(2-Phenylethoxy)methyl]aniline Framework

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler precursor molecules. ias.ac.inamazonaws.com For this compound, the analysis suggests several logical disconnections, primarily centered around the ether linkage and the functionalization of the aromatic aniline (B41778) ring.

Two primary disconnection strategies emerge as the most synthetically viable:

C-O Ether Disconnection: This is the most common and intuitive approach, corresponding to the reverse of a Williamson ether synthesis. amazonaws.com This disconnection breaks the molecule into two key synthons: a nucleophilic (3-aminophenyl)methanol derivative and an electrophilic 2-phenylethanol (B73330) derivative.

Functional Group Interconversion (FGI): The amino group on the aniline ring is often best installed in the final steps of a synthesis. A common FGI strategy involves the reduction of a nitro group. ias.ac.in Therefore, a more practical precursor to the target molecule is often 3-[(2-Phenylethoxy)methyl]nitrobenzene . This simplifies the synthesis by avoiding potential side reactions involving the reactive amino group in earlier steps.

The following table outlines these primary retrosynthetic disconnections.

Disconnection StrategyBond CleavedResulting Precursors/SynthonsCorresponding Forward Reaction
Strategy 1: Ether Linkage Ar-CH₂-O-CH₂-Ph(3-Aminophenyl)methanol & 2-Phenylethyl halideWilliamson Ether Synthesis
Strategy 2: FGI (Aniline) C-NH₂ (conceptual)3-[(2-Phenylethoxy)methyl]nitrobenzeneReduction of Nitro Group

Combining these strategies leads to a robust synthetic plan: assemble the core ether structure with a nitro group in place, and then reduce the nitro group to the target aniline in the final step.

Exploration of Convergent and Divergent Synthetic Pathways

A convergent synthesis, where different fragments of the molecule are prepared separately before being joined together, is often the most efficient method for a molecule like this compound.

The phenylethoxy portion of the molecule is typically derived from 2-phenylethanol . This commercially available alcohol can be converted into a suitable electrophile for the ether synthesis step. A common method is its conversion to 2-phenylethyl bromide or another halide/tosylate, which serves as an excellent substrate for nucleophilic substitution reactions.

The aniline core, specifically the (3-aminophenyl)methanol fragment, presents a synthetic challenge due to the meta substitution pattern. Direct functionalization of aniline often leads to ortho and para products. bath.ac.uk Therefore, the synthesis typically begins with a starting material where the meta relationship is already established.

A common and effective route starts with 3-nitrobenzoic acid .

The carboxylic acid is first reduced to an alcohol, yielding 3-nitrobenzyl alcohol .

This alcohol is the nucleophilic component needed for the etherification step. The synthesis proceeds by reacting 3-nitrobenzyl alcohol with the phenylethoxy moiety.

In the final step, the nitro group of the resulting 3-[(2-Phenylethoxy)methyl]nitrobenzene is reduced to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or through chemical reduction. google.com

This pathway effectively installs the required functional groups in a controlled, regioselective manner.

The key bond-forming step is the creation of the ether linkage. The Williamson ether synthesis is the most widely employed method for this transformation. wikipedia.org This reaction involves the coupling of an alkoxide with an alkyl halide. wikipedia.orgchemistrytalk.org

In the context of synthesizing this compound, the strategy involves:

Deprotonation of the alcohol (e.g., 3-nitrobenzyl alcohol) using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. libretexts.orgyoutube.com

Reaction of this nucleophilic alkoxide with an electrophile like 2-phenylethyl bromide. wikipedia.org

This SN2 reaction efficiently forms the C-O bond, yielding the complete carbon skeleton of the molecule. The choice to perform this reaction on the nitro-substituted precursor rather than the amino-substituted one prevents the basic conditions from reacting with the acidic N-H protons of the aniline.

Mechanistic Studies of Key Bond-Forming Reactions

Understanding the mechanisms of the core reactions is crucial for optimizing reaction conditions and maximizing yield. For the synthesis of this compound, the mechanism of the ether formation is of primary importance.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.orgchemistrytalk.org

The key features of this mechanism are:

Nucleophile: The alkoxide ion, formed by the deprotonation of an alcohol, acts as the potent nucleophile. youtube.com

Electrophile: A primary alkyl halide (or tosylate) is the ideal electrophile. Secondary and tertiary halides are more prone to undergo a competing E2 elimination reaction, which would form an alkene instead of an ether. chemistrytalk.org

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 mechanism's backside attack. chemistrytalk.org

The table below summarizes the mechanistic details of this key reaction.

FeatureDescription
Reaction Type Bimolecular Nucleophilic Substitution (SN2) wikipedia.org
Kinetics Second-order, rate = k[Alkoxide][Alkyl Halide]
Mechanism Concerted, one-step process wikipedia.org
Nucleophile Alkoxide ion (e.g., from 3-nitrobenzyl alcohol + NaH) youtube.com
Electrophile Primary alkyl halide (e.g., 2-phenylethyl bromide) to minimize side reactions chemistrytalk.org
Transition State A single transition state where the nucleophile-carbon bond is forming as the carbon-leaving group bond is breaking.
Side Reactions E2 Elimination, particularly with sterically hindered (secondary/tertiary) alkyl halides or bulky bases. chemistrytalk.org

This mechanistic understanding allows chemists to select the appropriate reagents and conditions to favor the desired ether formation and successfully synthesize this compound.

Amination Reactions and Their Kinetic Profiles

Amination reactions are fundamental to the synthesis of this compound, providing the means to introduce the essential aniline functional group. researchgate.net A primary strategy for forming such secondary or primary amines is reductive amination. This process involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This method offers significant control and avoids the common issue of over-alkylation that can occur with direct alkylation methods using alkyl halides. masterorganicchemistry.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

Achieving high yields and purity in the synthesis of this compound is contingent upon the careful optimization of various reaction parameters. The interplay between solvents, temperature, and the catalytic system is crucial for maximizing the desired product formation while minimizing side reactions.

Solvent Effects and Temperature Control

The choice of solvent is a critical factor that can significantly influence reaction outcomes. In syntheses analogous to that of this compound, the reaction medium affects reagent solubility, reaction rates, and even product selectivity. researchgate.net For example, in the N-alkylation of 2-phenylethylamine derivatives, a study showed that while solvents like toluene (B28343) could be used, the use of greener, recyclable deep eutectic solvents (DES) could lead to improved yields by preventing the formation of dimer impurities. researchgate.net The use of solvent-free conditions, where the reactants themselves form the reaction medium, represents another strategy that can lead to higher yields and shorter reaction times compared to conventional methods. nih.gov

Temperature control is equally important. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired by-products. For the synthesis of N-ethyl-3,4-(methylenedioxy)aniline, a related compound, the process involves a hydrogenation step at 70-85°C followed by a subsequent reaction at a much higher temperature of 140-180°C to drive the reaction to completion. google.com Finding the optimal temperature profile is key to maximizing yield and purity.

Below is a table illustrating the hypothetical effect of solvent and temperature on the yield of an N-alkylation reaction, a key step in forming compounds like this compound.

Table 1: Influence of Solvent and Temperature on Reaction Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Toluene 110 12 75
Dimethylformamide (DMF) 120 8 82
Deep Eutectic Solvent (DES) 90 8 88

Catalyst Selection and Loading

The catalyst is the cornerstone of many modern synthetic routes for forming C-N bonds. For N-alkylation reactions, various transition-metal catalysts are employed. Heterogeneous nickel catalysts, for instance, have been used for the selective N-methylation of anilines using methanol (B129727) as the alkylating agent. rsc.org Copper-containing catalysts, such as copper-zinc chromium oxides or those supported on alumina, are also effective for the N-alkylation of aniline at elevated temperatures and pressures. google.comgoogle.com

The following table compares different catalytic systems that could be adapted for the synthesis of this compound, based on data from analogous amination reactions.

Table 2: Comparison of Catalytic Systems for N-Alkylation of Anilines

Catalyst System Catalyst Loading Temperature (°C) Time (h) Yield (%) Reference
Cr-Cu-O 3-6 wt% 250 3.3 97.7 google.com
CuCl₂/nano TiO₂ 5 mol% 100 5 94 beilstein-journals.org
Ni/ZnAlOₓ 40 mg per 1 mmol aniline 160 24 93 rsc.org

Green Chemistry Principles in the Synthesis of this compound

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. scienceopen.com

Atom Economy and E-Factor Considerations

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com A reaction with high atom economy is inherently less wasteful. For example, a key step in a potential synthesis of this compound could be the reduction of the nitro-group of a precursor, 1-nitro-3-[(2-phenylethoxy)methyl]benzene.

C₁₅H₁₅NO₂ + 3H₂ → C₁₅H₁₇NO + 2H₂O

The atom economy for this step would be calculated as: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100% Atom Economy = (227.29 / (257.29 + 3 * 2.02)) x 100% = 86.3%

While atom economy is a useful theoretical metric, the Environmental Factor (E-Factor) provides a more practical measure of waste generation. The E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. researchgate.net An ideal E-Factor is 0. In the pharmaceutical and fine chemical industries, E-Factors can often be in the range of 5 to 50, highlighting the significant amount of waste (primarily from solvents) that is generated. researchgate.net Processes with lower E-factors are considered more environmentally friendly.

Use of Sustainable Solvents and Reagents

The reduction of solvent use is a primary goal of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. scienceopen.com There is a significant research effort to replace hazardous or environmentally damaging solvents with greener alternatives. scienceopen.com For amination and N-alkylation reactions, this involves moving away from traditional non-green solvents like DMF and xylene. nih.gov

Sustainable alternatives include:

Water: Although often limited by substrate solubility, it is the greenest solvent. scienceopen.com

Bio-derived Solvents: Solvents like ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, are increasingly popular. rsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, reducing air pollution and exposure risks. researchgate.netgoogle.com They can also be designed to be recyclable, lowering costs and waste. google.com A synthesis of an environment-friendly solvent dye, for example, utilized a recyclable ionic liquid as the reaction medium, resulting in a product yield of over 95% and significantly reduced pollutant discharge. google.com

Solvent-Free Reactions: Conducting reactions without any solvent can lead to shorter reaction times, simpler work-ups, and excellent yields, representing a highly efficient and green approach. nih.gov

By adopting these greener solvents and optimizing reactions to minimize waste, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of 3-[(2-Phenylethoxy)methyl]aniline, offering a complete picture of the proton and carbon environments and their intricate connectivities.

One-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide the foundational data for assigning the chemical structure.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The aromatic protons of the aniline (B41778) ring typically appear as a complex multiplet pattern in the range of δ 6.6-7.2 ppm. The protons of the phenylethoxy group are also distinct. The five protons on the phenyl ring adjacent to the ethoxy group resonate in the aromatic region, typically around δ 7.2-7.35 ppm. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂Ph) present as two triplets: the one closer to the oxygen (OCH₂) is found further downfield due to deshielding, while the one adjacent to the phenyl ring (CH₂Ph) is located slightly upfield. The benzylic methylene protons (-OCH₂-Ar) attached to the aniline ring appear as a singlet, and the amino (-NH₂) protons also give rise to a broad singlet.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The carbon atoms of the aniline ring show distinct resonances in the aromatic region (typically δ 113-148 ppm). The carbons of the phenylethoxy group's phenyl ring also resonate in this region. The methylene carbons (-OCH₂- and -CH₂Ph) and the benzylic methylene carbon attached to the aniline ring appear in the aliphatic region of the spectrum. DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This allows for the unambiguous assignment of the methylene carbons in the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.35m5HC₆H₅-
7.08t1HAr-H
6.60-6.70m3HAr-H
4.50s2H-OCH₂-Ar
3.70t2H-OCH₂CH₂Ph
3.65br s2H-NH₂
2.95t2H-OCH₂CH₂Ph

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmDEPT-135Assignment
147.5-Quaternary C
139.5-Quaternary C
139.0-Quaternary C
129.5CHAromatic CH
129.0CHAromatic CH
128.5CHAromatic CH
126.5CHAromatic CH
118.0CHAromatic CH
114.5CHAromatic CH
114.0CHAromatic CH
72.5CH₂-OCH₂-Ar
71.0CH₂-OCH₂CH₂Ph
39.0CH₂-OCH₂CH₂Ph

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation between the two methylene groups of the ethoxy moiety (-OCH₂CH₂Ph), confirming their adjacent positions. It would also show correlations between the coupled protons on the aniline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at δ 4.50 ppm would correlate with the carbon signal at δ 72.5 ppm, confirming the assignment of the benzylic -OCH₂-Ar group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include the correlation from the benzylic methylene protons (-OCH₂-Ar) to the quaternary carbon of the aniline ring and to the carbons of the aniline ring in the ortho and meta positions. It would also show correlations from the -OCH₂CH₂Ph protons to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the context of this compound, NOESY could reveal through-space interactions between the protons of the benzylic methylene group (-OCH₂-Ar) and the protons on the aniline ring, providing further conformational information.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for gaining insight into its fragmentation pathways under ionization.

HR-ESI-MS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₇NO), the expected exact mass of the protonated molecule is calculated and compared to the experimentally measured value. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The typical result would be a measured mass that is within a few parts per million (ppm) of the calculated mass, confirming the molecular formula as C₁₅H₁₈NO⁺.

A primary fragmentation pathway observed in the MS/MS spectrum of the [M+H]⁺ ion often involves the cleavage of the benzylic ether bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a fragment corresponding to the rest of the molecule. Another significant fragmentation would be the loss of the phenylethoxy group to give an aminobenzyl cation.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or degradation. The gas chromatogram will show a major peak corresponding to the target compound, and the retention time of this peak is a characteristic property. The mass spectrum associated with this peak will exhibit the molecular ion (M⁺) and a fragmentation pattern consistent with the structure of this compound. Common fragments include the tropylium ion (m/z 91) and the aminobenzyl fragment. Any minor peaks in the chromatogram can be analyzed by their mass spectra to identify potential impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups are found just below 3000 cm⁻¹. A strong absorption band corresponding to the C-O-C ether linkage is expected in the region of 1050-1250 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region. Finally, the N-H bending vibration is typically observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman band. The C-H stretching vibrations will also be visible.

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450-3350N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂)
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1250-1050C-O-C stretchEther

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about the chromophores present and how their electronic environment is influenced by factors such as solvent polarity. uzh.ch

The UV-Visible spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The key chromophores are the aniline and phenyl moieties. These transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. uzh.chyoutube.com

The aniline portion of the molecule, with its amino group attached to the benzene (B151609) ring, will significantly influence the absorption spectrum. The lone pair of electrons on the nitrogen atom can interact with the π-system of the ring, leading to n → π* transitions as well, though these are often weaker than π → π* transitions. slideshare.net The presence of conjugated π systems generally leads to absorption at longer wavelengths. lumenlearning.com

The polarity of the solvent can have a noticeable effect on the position and intensity of the absorption bands in the UV-Visible spectrum, a phenomenon known as solvatochromism. ajrsp.com Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule to different extents. sciencepublishinggroup.com

For a molecule like this compound, moving from a nonpolar to a polar solvent can lead to shifts in the absorption maxima (λmax). For π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift, a shift to longer wavelengths. libretexts.org Conversely, for n → π* transitions, a hypsochromic (blue) shift to shorter wavelengths is commonly observed in polar, hydrogen-bonding solvents. libretexts.org This is because the lone pair electrons are stabilized by hydrogen bonding with the solvent, increasing the energy gap for the n → π* transition. libretexts.org

Table 2: Expected Solvent Effects on UV-Visible Absorption Maxima

Transition TypeSolvent Polarity ChangeExpected ShiftRationale
π → πNonpolar to PolarBathochromic (Red Shift)Stabilization of the more polar excited state.
n → πNonpolar to Polar (protic)Hypsochromic (Blue Shift)Stabilization of the ground state non-bonding electrons through hydrogen bonding.

This table illustrates general trends in solvent effects on electronic transitions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the provided search results, this method would provide invaluable information if a suitable single crystal could be obtained.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: The exact dihedral angles, which would define the conformation of the flexible ether linkage and the orientation of the phenyl and aniline rings relative to each other.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any hydrogen bonding involving the amine group or other non-covalent interactions that stabilize the solid-state structure.

Since this compound is achiral, the concept of absolute stereochemistry does not apply. However, X-ray crystallography would provide an unambiguous depiction of its solid-state conformation.

Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. While aniline and its derivatives can be analyzed by GC, they can sometimes exhibit poor peak shapes and require derivatization to improve their volatility and thermal stability. acs.orgepa.gov For this compound, a high-temperature capillary column would be necessary due to its relatively high molecular weight. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for its detection. epa.gov GC can be a powerful tool for separating isomers with different boiling points.

Table 3: Chromatographic Methods for the Analysis of Aniline Derivatives

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasCommon DetectorApplication
HPLCC18 (Reversed-Phase)Acetonitrile/WaterUV-Vis or Diode ArrayPurity assessment, quantification.
GCPolysiloxane-basedHelium or NitrogenFID or NPDIsomer separation, analysis of volatile impurities.

This table summarizes common chromatographic conditions for analyzing compounds similar to this compound.

Chemical Reactivity, Transformations, and Derivatization

Reactivity of the Aniline (B41778) Substructure

The aniline substructure is a highly activated aromatic system, prone to a variety of reactions at both the benzene (B151609) ring and the amino group.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack of an electrophile. Consequently, electrophiles are expected to add to the positions ortho and para to the amino group (positions 2, 4, and 6). The -(CH₂-O-CH₂CH₂Ph) substituent at the meta position will exert a minor deactivating inductive effect but will not override the powerful directing effect of the amino group.

However, the high reactivity of the aniline ring can lead to multiple substitutions and oxidative side reactions, particularly under harsh acidic conditions. libretexts.org For instance, direct nitration of aniline with a mixture of nitric and sulfuric acid is often problematic, leading to oxidation and the formation of a significant amount of the meta-nitro product because of the protonation of the amino group to form the electron-wielding anilinium ion. chemistrysteps.com

To control the reactivity and achieve selective monosubstitution, the nucleophilicity of the amino group is often temporarily reduced by converting it into an amide, such as an acetanilide, via acylation. libretexts.org This amide is still an ortho, para-director but is less activating, allowing for more controlled reactions. The amino group can be regenerated later by hydrolysis of the amide.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 3-[(2-Phenylethoxy)methyl]aniline

ReactionReagentsPredicted Major Product(s)
BrominationBr₂ in a non-polar solvent2-Bromo-5-[(2-phenylethoxy)methyl]aniline and 4-Bromo-3-[(2-phenylethoxy)methyl]aniline
Nitration (with protection)1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺4-Nitro-3-[(2-phenylethoxy)methyl]aniline and 2-Nitro-3-[(2-phenylethoxy)methyl]aniline
SulfonationFuming H₂SO₄2-Amino-4-[(2-phenylethoxy)methyl]benzenesulfonic acid
Friedel-Crafts Alkylation/AcylationNot generally feasibleThe basic amino group reacts with the Lewis acid catalyst, deactivating the ring. libretexts.org

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a range of reactions directly at the amino group.

Acylation: The amine readily reacts with acylating agents like acid chlorides and acid anhydrides in the presence of a base to form amides. This reaction is often used as a protective strategy in electrophilic aromatic substitution. libretexts.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products (secondary and tertiary amines, and even quaternary ammonium (B1175870) salts). Reductive amination offers a more controlled method for preparing secondary and tertiary amines.

Condensation: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.

The aniline moiety is susceptible to oxidation. The one-electron oxidation of substituted anilines has been studied, and the oxidation potential is influenced by the nature of the substituents on the ring. labsolu.ca Oxidation of anilines can lead to a variety of complex products, including colored polymers (like aniline black), especially with strong oxidizing agents or under electrochemical conditions. chemistrysteps.com The presence of the ether linkage may also be affected by strong oxidizing agents.

Conversely, the formation of anilines is often achieved through the reduction of corresponding nitroarenes. This is a robust and widely used transformation in organic synthesis, typically carried out with reagents like tin or iron in acidic media, or through catalytic hydrogenation (e.g., H₂, Pd/C). chemistrysteps.com

Stability and Reactivity of the Ether Linkage

The ether linkage in this compound is a benzyl-type ether, which has characteristic reactivity patterns. Generally, ethers are quite stable and unreactive towards many reagents. nih.gov

Ethers are generally stable to hydrolysis under neutral or basic conditions. However, they can be cleaved by strong acids, such as HBr or HI, typically at elevated temperatures. nih.gov The cleavage of the C-O bond occurs via a nucleophilic substitution mechanism. In the case of this compound, the ether oxygen would be protonated by the strong acid, creating a good leaving group. A subsequent attack by a nucleophile (e.g., Br⁻ or I⁻) would lead to cleavage. The cleavage is expected to occur at the benzylic carbon, yielding 3-aminobenzyl alcohol and 2-phenylethyl halide, due to the relative stability of the benzylic carbocation intermediate in an Sₙ1-type pathway.

Enzymatic hydrolysis of similar phenoxymethyl (B101242) ethers has also been reported, indicating that biocatalytic approaches could be a mild alternative for cleavage.

Reductive Cleavage: Benzyl (B1604629) ethers are particularly susceptible to reductive cleavage through a process called hydrogenolysis. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). This method is very effective for deprotection of benzyl ethers to yield the corresponding alcohol and toluene (B28343) (or in this case, ethylbenzene). This reaction is generally mild and chemoselective, often leaving other functional groups intact.

Oxidative Cleavage: The ether linkage can also be cleaved under oxidative conditions. Various reagents can achieve this, including chromium trioxide, which can oxidize methyl ethers to formates. More specifically for benzyl ethers, oxidative deprotection can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), especially for electron-rich systems. Enzymatic oxidative cleavage of ethers by peroxygenases has also been documented, which proceeds via a hydrogen abstraction mechanism to form a hemiacetal that subsequently hydrolyzes. chemistrysteps.com

Table 2: Summary of Expected Cleavage Reactions of the Ether Linkage in this compound

Reaction TypeReagents/ConditionsExpected Products
Acidic CleavageHBr or HI, heat3-Aminobenzyl alcohol and 2-Phenylethyl bromide/iodide
Reductive Cleavage (Hydrogenolysis)H₂, Pd/C3-(Hydroxymethyl)aniline and Ethylbenzene
Oxidative CleavageStrong oxidizing agents (e.g., DDQ)3-Aminobenzaldehyde and 2-Phenylethanol (B73330) (potentially further oxidized)

Functional Group Interconversions on the Phenylethyl Side Chain

While specific studies on the functional group interconversions of the phenylethyl side chain of this compound are not extensively documented, the reactivity of similar phenylethyl ether systems provides insight into potential transformations.

One of the primary reactions of phenylethyl ethers is cleavage of the ether bond. This is typically achieved under harsh conditions using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a phenylethyl ether, the cleavage would likely yield a phenol (B47542) and a phenylethyl halide.

Palladium-catalyzed reactions offer a milder and more selective approach to functionalize the phenylethyl group. For instance, palladium-catalyzed C-H activation can be used to introduce new functional groups at various positions on the aromatic rings. While direct examples for this compound are not available, studies on related phenoxypyrimidine systems have demonstrated successful ortho-acetoxylation and arylation of the phenoxy group via palladium-catalyzed C-H bond activation nih.gov. This suggests that similar strategies could potentially be applied to functionalize the phenyl ring of the phenylethoxy group in the target molecule.

Another potential transformation is the oxidation of the benzylic methylene (B1212753) group. However, this would likely require specific reagents to avoid oxidation of the aniline moiety, which is generally more susceptible to oxidation.

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselective transformations a key consideration in its derivatization.

Chemoselectivity: The primary amino group of the aniline moiety is generally the most nucleophilic and reactive site towards electrophiles. Therefore, reactions like acylation or alkylation are expected to occur preferentially at the nitrogen atom. For instance, the reaction with an acyl chloride would selectively form the corresponding amide. To achieve reactions at other positions, such as the aromatic ring or the benzylic position, protection of the amino group is often necessary.

Regioselectivity: In electrophilic aromatic substitution reactions on the aniline ring, the amino group is a strong ortho-, para-director. However, the bulky phenylethoxymethyl substituent at the meta-position will exert steric hindrance, likely favoring substitution at the positions ortho and para to the amino group and remote from the meta-substituent. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for achieving regioselective transformations that might not be possible with traditional methods. For example, directed ortho-C-H functionalization of anilines is well-established, and more recent methods have even enabled meta-C-H functionalization mdpi.com.

Stereoselectivity: The molecule this compound itself is achiral. However, transformations involving the introduction of a new chiral center could lead to the formation of stereoisomers. For example, if a reaction were to create a stereocenter on the ethyl bridge of the side chain, a mixture of enantiomers or diastereomers could be formed. Achieving stereoselectivity in such reactions would require the use of chiral reagents or catalysts. While no specific stereoselective reactions have been reported for this compound, the general principles of asymmetric synthesis would apply nih.govrsc.org.

Studies on Reaction Kinetics and Thermodynamics

A study on the oxidation of various meta-substituted anilines by tetrabutylammoniumbromochromate revealed that the reaction is first order with respect to the aniline, the oxidant, and the acid catalyst researchgate.net. The study also showed that electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. The phenylethoxymethyl group is generally considered to be an electron-donating group due to the ether oxygen, which would be expected to increase the rate of oxidation compared to unsubstituted aniline.

The thermodynamic parameters for the oxidation of meta-substituted anilines were also investigated. The negative entropy of activation (ΔS#) values obtained in these studies suggest the formation of an ordered activated complex in the slow step of the reaction researchgate.net. The free energy of activation (ΔG#) provides information about the spontaneity of the reaction.

The table below, adapted from a study on the oxidation of meta-substituted anilines, illustrates the effect of substituents on the reaction rate. While this compound is not included, the data for m-OCH₃ and m-OC₂H₅ can serve as a reasonable approximation for the electronic effect of the phenylethoxymethyl group.

Table 1: Rate Constants for the Oxidation of Meta-Substituted Anilines

Substituent (meta) k₁ x 10⁴ (s⁻¹) at 303 K
-OCH₃ 15.8
-OC₂H₅ 14.2
-CH₃ 6.31
-H 2.51
-F 1.26
-Cl 0.79

Data is illustrative and based on a study of the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate researchgate.net.

Formation of Metal Complexes and Ligand Properties

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Furthermore, the oxygen atom of the ether linkage could also participate in coordination, allowing the molecule to act as a bidentate ligand. Such ligands, which can bind to a metal center through two donor atoms, are often referred to as chelating ligands purdue.edu. The formation of a chelate ring can significantly enhance the stability of the resulting metal complex.

While no specific metal complexes of this compound have been reported, the coordination chemistry of other aniline derivatives and bidentate N,O-ligands is well-established rsc.orgpurdue.edunih.govresearchgate.netresearchgate.netwikipedia.orgnih.govnih.gov. For instance, various aniline derivatives have been shown to form complexes with transition metals such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) purdue.edu. The coordination typically occurs through the nitrogen atom of the amino group.

In the case of this compound, the formation of a five- or six-membered chelate ring involving both the nitrogen and the ether oxygen is plausible, depending on the metal ion and the reaction conditions. The stability and structure of such a complex would be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands.

The table below lists some examples of metal complexes formed with ligands containing aniline or related functionalities, illustrating the potential for this compound to act as a ligand.

Table 2: Examples of Metal Complexes with Aniline-Type Ligands

Ligand Metal Ion Resulting Complex Reference
Aniline Copper(II) [Cu(aniline)₄]SO₄ purdue.edu
o-Toluidine Nickel(II) [Ni(o-toluidine)₄]SO₄ purdue.edu
3,4-Xylidine Cobalt(II) [Co(3,4-xylidine)₂(NO₃)₂] purdue.edu

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of medium-sized organic molecules like 3-[(2-Phenylethoxy)methyl]aniline. In a typical DFT study, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often employed to optimize the molecular geometry. This process finds the lowest energy arrangement of atoms, providing key information such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

From this optimized geometry, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge across the molecule, which can be visualized using electrostatic potential maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into potential sites for chemical reactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For an aromatic amine derivative like this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the aromatic systems. The calculated energies of these orbitals and the resulting gap are key indicators of the molecule's electronic behavior.

Table 1: Illustrative Frontier Orbital Data (Hypothetical) This table is a hypothetical representation of what DFT calculations would yield for this molecule.

Parameter Value (eV) Description
EHOMO -5.8 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.9 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.9 ELUMO - EHOMO

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. Using the optimized geometry from a DFT calculation, it is possible to compute vibrational frequencies. These calculated frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., N-H stretch of the amine group, C=C stretching of the aromatic rings, or C-O-C ether linkage).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the assignment of signals in an experimental NMR spectrum, helping to confirm the molecule's structure.

Table 2: Illustrative Predicted Vibrational Frequencies (Hypothetical) This table is a hypothetical representation of key IR frequencies.

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
Aniline N-H Symmetric Stretch 3450
Aniline N-H Asymmetric Stretch 3540
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2950-2850
Ether C-O-C Asymmetric Stretch 1250

Conformational Analysis via Potential Energy Surface Scans

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-C and C-O bonds of the phenylethoxy group and the C-N bond of the aniline moiety. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of the molecule.

This is typically done by performing a Potential Energy Surface (PES) scan. In this procedure, a specific dihedral angle is systematically rotated in small increments (e.g., 10-15 degrees), and the energy of the molecule is calculated at each step while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations often model a molecule in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent. In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water or an organic solvent), and the movements of all atoms are simulated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.

These simulations provide insights into how the solvent affects the molecule's conformation and dynamics. They can also reveal important intermolecular interactions, such as hydrogen bonding between the amine group of this compound and surrounding solvent molecules. This information is vital for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Reaction Mechanism Elucidation through Transition State Theory

For studying the reactivity of this compound in a chemical reaction, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of the reactants, products, and any intermediates.

Crucially, Transition State Theory is employed to locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, the activation energy for the reaction can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. Frequency calculations are performed on the located TS structure to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical and mathematical tools that seek to establish a relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound were not found in the reviewed literature, extensive research has been conducted on related aniline derivatives. These studies provide valuable insights into how structural modifications can influence various biological and physicochemical properties, which can be extrapolated to understand the potential behavior of the target compound.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. sysrevpharm.org These relationships are often expressed through mathematical equations that correlate biological activity with molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. nih.govnih.gov

Methodologies in QSAR Studies of Aniline Derivatives

Researchers have employed various computational methods to develop QSAR models for aniline derivatives. Common approaches include:

Multiple Linear Regression (MLR): This method is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov

Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR): These techniques are particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govnih.gov

Genetic Algorithms (GA): Used for selecting the most relevant descriptors from a large pool to be included in the QSAR model. nih.gov

The process typically involves calculating a wide range of molecular descriptors using software like Dragon or PaDEL and then applying statistical methods to find the best correlation with the observed biological activity. nih.govnih.gov

Research Findings from QSAR Studies on Aniline Derivatives

Several QSAR studies on aniline derivatives have focused on predicting properties like lipophilicity and toxicity.

Lipophilicity Modeling:

A study on a set of 81 aniline derivatives successfully developed QSAR models to predict their lipophilicity (logP). nih.gov Lipophilicity is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The study identified several key descriptors for modeling this property. nih.gov The high correlation between experimental and predicted logP values indicated the robustness of the developed models. nih.gov

Descriptor CategoryExample Descriptors Identified in Aniline QSAR nih.gov
Topological Descriptors Barysz matrix (SEigZ)
Physicochemical Properties Moriguchi octanol-water partition coefficient (MLOGP)
Quantum-Chemical Descriptors Electrophilicity (ω/eV)
Constitutional Descriptors Van der Waals volume (vWV)
Thermodynamic Properties Hydrophilicity factor (Hy)

Toxicity Modeling:

Another significant area of research has been the prediction of the toxicity of aniline and phenol (B47542) derivatives to aquatic organisms. A QSAR study modeled the low-level toxicity of these compounds against algal species. nih.govresearchgate.net The models revealed structural features that either increase or decrease toxicity.

Key Findings on Aniline Derivative Toxicity nih.gov

Structural FeatureImpact on Algal ToxicityRationale
Presence of Nitro Groups IncreasesEnhances intramolecular hydrogen bonding capacity.
Chlorine Substituents (para-position) IncreasesInfluences lipophilicity.
Aliphatic Side Chains IncreasesContributes to hydrophobicity.
Large Atomic Size and Molecular Bulk IncreasesSteric effects and increased interaction potential.
Unsubstituted or Polar-Substituted Phenol Ring (e.g., amino group) DecreasesReduces hydrophobicity and alters electronic properties.

These findings demonstrate that properties such as lipophilicity, hydrophobicity, and the presence of specific functional groups are critical in determining the biological effects of aniline derivatives. nih.gov The insights gained from these QSAR studies on related aniline compounds can guide the design of new molecules with desired activities and lower toxicity profiles. While these models are not directly applicable to this compound without specific experimental data, they provide a solid theoretical framework for predicting its potential behavior and for designing future experimental and computational studies.

Advanced Applications in Non Biological Chemical Sciences and Materials

Role as a Versatile Synthetic Intermediate and Building Block

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Application in Polymer and Materials Chemistry

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Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The aniline (B41778) functional group in 3-[(2-Phenylethoxy)methyl]aniline serves as a coordination site for metal ions, positioning the compound as a versatile ligand in catalysis. The steric and electronic properties of the phenylethoxy side chain can be leveraged to fine-tune the catalytic activity and selectivity of metal complexes.

The design of metal complexes for catalysis often involves the strategic selection of ligands to control the coordination environment of the metal center. Aniline and its derivatives are known to form stable complexes with a variety of transition metals, including palladium, ruthenium, and copper. dtic.mil The nitrogen atom of the aniline group can donate its lone pair of electrons to a metal center, forming a coordinate covalent bond.

In the case of this compound, the bulky phenylethoxy group can influence the steric environment around the metal center. This steric hindrance can be advantageous in several catalytic processes by:

Promoting selective reactions: By controlling the access of substrates to the catalytic site, specific reaction pathways can be favored.

Stabilizing the metal center: The bulky substituent can prevent the aggregation of metal complexes, thus maintaining their catalytic activity.

For instance, in reactions such as Suzuki-Miyaura cross-coupling, the use of bulky ligands on palladium catalysts is crucial for achieving high efficiency. dtic.mil While specific studies on this compound as a ligand are not extensively documented, the principles of ligand design suggest its potential in forming catalytically active complexes. The synthesis of such complexes would typically involve the reaction of the aniline derivative with a suitable metal salt.

Table 1: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential LigandPotential Catalytic ReactionRationale
Palladium (Pd)This compoundCross-coupling reactions (e.g., Suzuki, Heck)Aniline moiety coordinates to Pd; bulky phenylethoxy group can enhance catalytic activity and stability. dtic.mil
Ruthenium (Ru)This compoundHydrogenation, transfer hydrogenationAniline derivatives are effective ligands for Ru-catalyzed reductions.
Copper (Cu)This compoundClick chemistry, C-N bond formationAniline-based ligands can facilitate various Cu-catalyzed transformations.

Immobilization on Supports for Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.org this compound can be tethered to a solid support, such as silica, alumina, or a polymer resin, to create a heterogeneous catalyst.

The immobilization can be achieved through several methods:

Covalent attachment: The aniline group can be chemically modified to react with the surface functional groups of the support.

Coordination to a supported metal: The aniline derivative can act as a ligand for a metal that is already anchored to the support.

Physical adsorption: The molecule can be adsorbed onto the surface of the support through non-covalent interactions.

Exploration in Optoelectronic and Electronic Materials

The conjugated π-system of the phenyl ring and the potential for polymerization of the aniline group make this compound an interesting building block for optoelectronic and electronic materials.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The efficiency of these devices is critically dependent on the charge transport properties of the organic materials. The presence of aromatic rings, such as the phenyl group in this compound, can facilitate π-π stacking in the solid state, which is a key factor for efficient charge transport. rsc.org

Theoretical studies on related poly(arylene-ethynylene) derivatives have shown that the presence of pendant alkoxy chains can influence the interchain packing and electronic coupling, which in turn affects the electron mobility. nih.gov The phenylethoxy group in this compound could play a similar role in tuning the solid-state morphology and, consequently, the charge transport characteristics of materials derived from it. The investigation of the charge transport properties would involve fabricating thin films of the material and measuring their charge carrier mobility in a transistor configuration.

Aniline derivatives have been explored as scaffolds for luminescent materials. For example, certain aminophenyl 1,2,4-oxadiazole (B8745197) derivatives have been shown to exhibit blue luminescence. researchgate.net The luminescent properties of organic molecules are often related to the nature of their conjugated systems and the presence of electron-donating and electron-withdrawing groups.

Utilization in Sensor Technologies (e.g., chemical gas sensors)

Polyaniline (PANI) and its derivatives are well-known for their application in chemical sensors, particularly for the detection of gases like ammonia (B1221849). mdpi.comrsc.orgrsc.org The sensing mechanism of PANI-based sensors relies on the change in their electrical conductivity upon interaction with the analyte. rsc.org The analyte can either dope (B7801613) or de-dope the polymer, leading to a measurable change in resistance.

A polymer synthesized from this compound could potentially be used as the active layer in a chemical gas sensor. The phenylethoxy side chain could offer several advantages:

Increased sensitivity and selectivity: The side chain could create specific binding sites for certain analytes, enhancing the sensor's selectivity.

Improved processability: The bulky and flexible side chain could improve the solubility of the polymer, facilitating the fabrication of uniform thin films required for sensor devices. rsc.org

Tuning of sensing properties: The electronic nature of the substituent can influence the baseline conductivity of the polymer and its response to different gases.

The fabrication of such a sensor would involve depositing a thin film of the polymer onto an electrode array and then measuring the change in its electrical properties upon exposure to the target gas. mdpi.comresearchgate.net

Table 2: Potential Sensor Applications and Working Principles

ApplicationSensing MaterialWorking PrinciplePotential Advantage of this compound
Ammonia Gas SensorPolymer of this compoundChange in electrical conductivity upon interaction of ammonia with the polymer backbone. rsc.orgThe phenylethoxy group may enhance sensitivity and improve film morphology for better sensor performance. rsc.org
Volatile Organic Compound (VOC) SensorComposite of the polymer with metal oxidesAdsorption of VOCs on the composite material leads to a change in resistance.The organic side chain could provide specific interaction sites for certain VOCs, leading to enhanced selectivity.

Potential in Supramolecular Assembly and Nanomaterials

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the application of this compound in the fields of supramolecular assembly and nanomaterials. While the self-assembly of aniline and its derivatives is a subject of research, specific studies detailing the use of this compound in these advanced applications are not publicly available. researchgate.netresearchgate.net

The potential of a molecule to act as a building block in supramolecular chemistry is often inferred from its structural and functional groups. The molecule this compound possesses distinct features that could, in principle, participate in non-covalent interactions essential for self-assembly. These include the aromatic phenyl and aniline rings, which can engage in π-π stacking interactions, and the amine (-NH2) group, which is a classic hydrogen bond donor. The ether linkage introduces a degree of flexibility and potential for hydrogen bond acceptance.

Theoretically, the interplay of these groups could allow for the formation of ordered, hierarchical structures. For instance, the hydrophobic phenylethoxy group and the more polar aniline moiety give the molecule an amphiphilic character, which is a common driver for self-assembly in selected solvents. nih.gov The presence of both hydrogen bond donors and acceptors, along with aromatic surfaces, are features often found in molecules that form one-, two-, or three-dimensional nanostructures. nih.gov

However, without experimental evidence, any discussion of the role of this compound in supramolecular assembly remains speculative. There are no published studies that characterize the formation of specific supramolecular structures, such as nanofibers, nanotubes, or vesicles, from this compound. Consequently, there is no data on critical parameters like critical aggregation concentration, assembly morphology, or the thermodynamic drivers of its potential self-assembly.

Similarly, the incorporation of this compound into nanomaterials is not documented in the available literature. While substituted anilines can be used in the synthesis of polymers and other materials, there are no specific reports on the use of this particular compound in the fabrication of nanoparticles, thin films, or functional surfaces. nih.govacs.org

Due to the lack of specific research, no data tables on the properties of supramolecular assemblies or nanomaterials derived from this compound can be provided.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective synthetic routes to 3-[(2-Phenylethoxy)methyl]aniline and its derivatives is a key area for future research. While classical methods for forming the constituent ether and aniline (B41778) functionalities are established, there is considerable room for improvement in terms of yield, atom economy, and environmental impact.

Future research will likely focus on the following:

Catalytic C-N and C-O Bond Formation: The development of novel catalysts, particularly those based on earth-abundant metals or even metal-free systems, could offer more sustainable and cost-effective alternatives to traditional methods. For instance, advancements in copper-catalyzed amination of aryl halides could provide a direct route to the aniline moiety. organic-chemistry.org Similarly, innovative methods for ether synthesis are continuously being developed. organic-chemistry.org

Three-Component Reactions: Designing one-pot, three-component reactions that bring together the aniline, phenylethoxy, and methyl fragments in a single, highly convergent step would represent a significant leap in efficiency. rsc.orgbeilstein-journals.org Such strategies would streamline the synthetic process, reduce waste, and potentially allow for the rapid generation of diverse analogue libraries.

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound. Flow reactors can offer precise control over reaction parameters like temperature and mixing, leading to improved yields and purity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalysis Higher yields, lower costs, reduced environmental impact.Development of novel metal-based and organocatalysts.
Multi-component Reactions Increased efficiency, reduced waste, rapid library synthesis.Design of convergent one-pot procedures. rsc.orgbeilstein-journals.org
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow systems.

Unexplored Reactivity Patterns and Derivatization Strategies

The inherent reactivity of the aniline and phenylethoxy ether moieties within this compound presents a rich playground for chemical exploration. Future research should aim to systematically investigate its reactivity and develop novel derivatization strategies to access a wider range of functional molecules.

Key areas of investigation include:

Electrophilic Aromatic Substitution: A thorough investigation into the regioselectivity of electrophilic substitution on the aniline ring is warranted. geeksforgeeks.org Understanding how the phenylethoxymethyl substituent directs incoming electrophiles will be crucial for the controlled synthesis of di- and polysubstituted derivatives.

N-Functionalization: The amino group serves as a versatile handle for a wide array of chemical transformations. psu.edu Future work could explore its derivatization to form amides, sulfonamides, and other N-linked functionalities, each potentially imbuing the molecule with unique properties. slideshare.net

C-H Activation: The direct functionalization of C-H bonds on both the aniline and phenylethoxy rings represents a frontier in synthetic chemistry. Developing selective C-H activation protocols would provide highly efficient and atom-economical routes to novel analogues.

Polymerization: The aniline functionality makes this compound a potential monomer for the synthesis of novel polyanilines. rsc.orgresearchgate.netresearchgate.netrsc.org These polymers could possess interesting electronic and optical properties, with the phenylethoxy side chain influencing solubility and processability. rsc.orgresearchgate.netresearchgate.netrsc.org

Functionalization TargetPotential TransformationsResulting Compound Classes
Aniline Ring Halogenation, Nitration, SulfonationSubstituted anilines
Amino Group Acylation, Alkylation, DiazotizationAmides, Secondary/Tertiary Amines, Azo Compounds wikipedia.org
Phenylethoxy Group Aromatic substitution, Benzylic functionalizationSubstituted phenoxy ethers

Integration into Advanced Functional Materials with Tunable Properties

The unique combination of a polar aniline head and a nonpolar phenylethoxy tail suggests that this compound and its derivatives could be valuable components in advanced functional materials.

Future research in this area could explore:

Liquid Crystals: The elongated, somewhat rigid structure of the molecule is a feature often found in liquid crystalline materials. By systematically modifying the structure, for example by introducing different substituents on the aromatic rings, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Organic Light-Emitting Diodes (OLEDs): Aniline derivatives are known to be useful in the construction of materials for OLEDs. The phenylethoxy group could be used to tune the solubility and film-forming properties of such materials, while modifications to the aniline core could alter the emission color and efficiency.

Sensors: The aniline nitrogen can act as a binding site for metal ions or other analytes. Incorporating this moiety into polymers or onto surfaces could lead to the development of new chemical sensors. rsc.orgresearchgate.net The phenylethoxy group could be tailored to enhance selectivity or improve the sensor's response in specific environments.

Synergistic Approaches Combining Synthetic and Computational Research

The integration of computational chemistry with synthetic efforts can accelerate the discovery and optimization of new molecules and materials based on the this compound scaffold. acs.orgnih.gov

Future synergistic research should involve:

Predictive Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives before their synthesis. mdpi.comnih.gov This can help to prioritize synthetic targets and guide experimental design.

Structure-Property Relationships: Computational studies can elucidate how subtle changes in molecular structure, such as the position and nature of substituents, influence macroscopic properties like liquid crystal phase behavior or charge transport in organic electronic materials. nih.govnih.gov

Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and selectivity. nih.govnih.gov

Computational MethodApplication in ResearchPotential Outcome
Density Functional Theory (DFT) Prediction of electronic structure and reactivity.Rational design of molecules with desired properties. mdpi.com
Molecular Dynamics (MD) Simulation of molecular behavior in condensed phases.Understanding of self-assembly and material properties.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or material performance.Predictive models for screening new derivatives.

Sustainable and Scalable Production Methods

As with any chemical compound of potential interest, the development of sustainable and scalable production methods is a critical long-term goal. Future research should address the environmental impact and economic viability of synthesizing this compound.

Key considerations include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents. tandfonline.com

Catalyst Recycling: Developing methods for the efficient recovery and reuse of any catalysts employed in the synthesis, thereby reducing waste and cost.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources rather than petrochemicals.

Electrochemical Synthesis: Investigating electrochemical methods for key synthetic steps, which can reduce the need for chemical oxidants and reductants and can be powered by renewable electricity. specchemonline.comlabnews.co.uk

Interdisciplinary Research Opportunities

The full potential of this compound will likely be realized through collaborations that bridge traditional scientific disciplines.

Emerging interdisciplinary opportunities include:

Medicinal Chemistry: While outside the direct scope of this article, the aniline and ether moieties are common in pharmacologically active compounds. slideshare.netontosight.aiacs.orgincheechem.com Future collaborations with medicinal chemists could explore the potential of this scaffold as a starting point for the design of new therapeutic agents.

Supramolecular Chemistry: The ability of the aniline group to participate in hydrogen bonding makes it an interesting building block for the construction of self-assembling supramolecular structures. researchgate.net The phenylethoxy tail could be used to direct the formation of specific architectures, such as micelles, vesicles, or organogels.

Polymer Science: As mentioned, this compound is a potential monomer for new polymers. rsc.orgresearchgate.netresearchgate.netrsc.org Collaboration with polymer scientists would be essential to fully characterize the physical, mechanical, and electronic properties of these materials and to explore their potential applications. acs.org

By pursuing these diverse research avenues, the scientific community can build upon the current understanding of this compound and unlock its potential to contribute to a wide range of scientific and technological advancements.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2-Phenylethoxy)methyl]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination (e.g., NaBH₄/I₂ in methanol at room temperature) or nucleophilic substitution (e.g., phenethyl bromide with 3-aminophenol in DMF using K₂CO₃ as a base). Reaction efficiency depends on solvent polarity, catalyst choice, and temperature. For example, NaBH₄/I₂ under neutral conditions achieves ~85% yield with high purity . Comparatively, nucleophilic substitution at 80°C yields ~72% with 95% purity .

Q. Table 1: Synthetic Methods Comparison

MethodReactantsConditionsYield (%)Purity (%)Reference
Reductive AminationAldehyde + 3-chloro-4-fluoroanilineNaBH₄/I₂, MeOH, RT8598
Nucleophilic SubstitutionPhenethyl bromide + 3-aminophenolK₂CO₃, DMF, 80°C7295

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic proton signals (δ 7.2–7.4 ppm for the phenyl group) and methylene/methoxy peaks (δ 3.5–4.1 ppm). The amine (-NH₂) signal may appear as a broad singlet near δ 5.0 ppm .
  • IR Spectroscopy : Confirm N-H stretches (~3350 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak at m/z 227.3 (C₁₅H₁₇NO) confirms the molecular weight .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water. Stability studies show degradation under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through structural-activity relationship (SAR) studies?

  • Methodological Answer :
  • Synthesize derivatives with modified substituents (e.g., halogenation, methoxy groups).
  • Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic/steric parameters using quantitative SAR (QSAR) models. For example, electron-withdrawing groups on the phenyl ring enhance binding to hydrophobic enzyme pockets .
  • Cross-validate findings with molecular docking to identify critical binding interactions .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonding with active-site residues (e.g., Asp/Glu) and π-π stacking with aromatic side chains .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories to evaluate conformational flexibility .

Q. How do steric effects from the phenylethoxy group influence the compound’s interaction with biological macromolecules?

  • Methodological Answer : The phenylethoxy moiety increases steric bulk, which can hinder entry into narrow enzyme pockets. Use competitive inhibition assays with truncated analogs (e.g., removing the phenyl group) to quantify steric contributions. MD simulations reveal reduced binding entropy when bulky groups clash with protein residues .

Q. What experimental design considerations are critical when investigating the pharmacokinetic properties of this compound in vitro?

  • Methodological Answer :
  • Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Adjust pH to 6.5–7.4 to mimic physiological conditions.
  • Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS. Include controls with cytochrome P450 inhibitors (e.g., ketoconazole) .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity trends for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and nucleophile strength. Polar aprotic solvents stabilize transition states, enhancing reactivity with weak nucleophiles like chloride. Validate findings by repeating reactions under standardized conditions and using kinetic studies (e.g., Eyring plots) to quantify activation parameters .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.